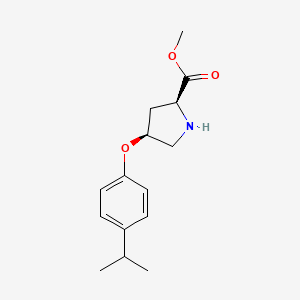
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate is a chiral compound that belongs to the pyrrolidinecarboxylate class of molecules. It features a pyrrolidine ring substituted with a 4-isopropylphenoxy group, rendering it a compound of interest in various scientific and industrial applications. The stereochemistry of this molecule is specifically significant due to its potential for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with 4-isopropylphenol in the presence of a coupling reagent, often EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The esterification step is catalyzed by either acid or base to form the methyl ester. The reaction requires precise control of temperature and pH to ensure high yield and selectivity for the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound might scale up using flow chemistry techniques to enhance efficiency and reproducibility. This method helps maintain consistent quality and minimizes the generation of by-products. Solvent choice, reactor design, and process optimization play critical roles in achieving large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding ketones or acids.
Reduction: : Producing alcohols or amines depending on the reducing agents.
Substitution: : Where the phenoxy or ester groups may be replaced by other functional groups via nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromate in acidic media.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halides, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products of these reactions depend significantly on the reagents and conditions but could include 4-isopropylphenol derivatives, various pyrrolidine-based esters or amides, and corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate finds applications in several fields:
Chemistry: : Used as a building block for synthesizing complex molecules and enantiomerically pure compounds.
Biology: : Acts as a ligand in protein-ligand binding studies to understand stereochemistry effects on binding affinity and specificity.
Medicine: : Investigated for potential therapeutic properties and as a precursor for pharmaceutical drugs.
Industry: : Employed in the production of chiral catalysts and in the design of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate exerts its effects is largely dependent on its interactions with biological targets.
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, often through specific binding sites that recognize the stereochemical configuration.
Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to downstream effects that result in its observed biological activity.
Comparison with Similar Compounds
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate can be compared to other pyrrolidinecarboxylate derivatives:
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate: : Features a chlorophenoxy group and exhibits different reactivity and binding properties.
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate: : Contains a methylphenoxy group, altering its steric and electronic characteristics.
Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate: : With a methoxyphenoxy group, it demonstrates unique solubility and interaction profiles.
These similar compounds highlight the influence of varying substituents on the pyrrolidine ring and their impact on the chemical and biological properties of the molecule.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)11-4-6-12(7-5-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYTGOAFWVVKF-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


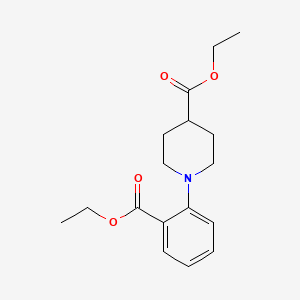
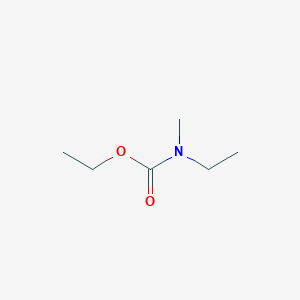
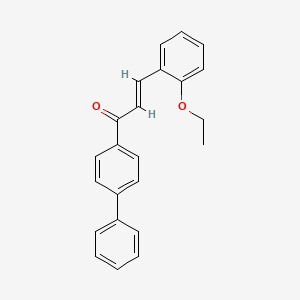
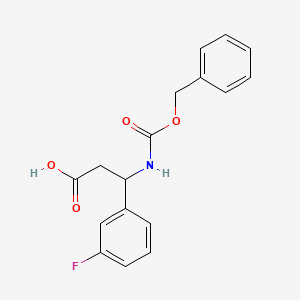
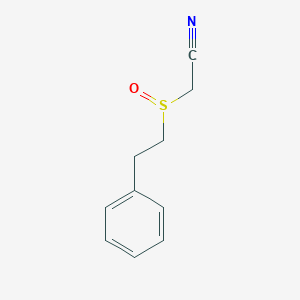
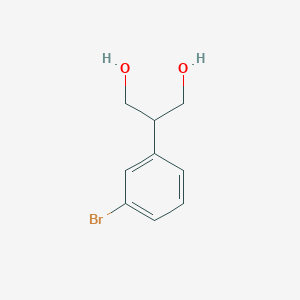
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3154265.png)
![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)
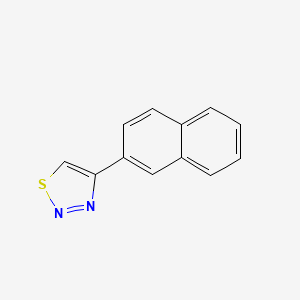
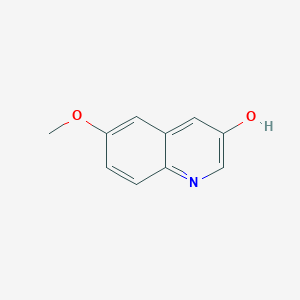
![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154310.png)
![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)
![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154318.png)
![tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate](/img/structure/B3154320.png)
